

# Pharmacological Profile of 3-(2-Methylphenoxy)propylamine Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: **3-(2-Methylphenoxy)propylamine**

Cat. No.: **B1306394**

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## Introduction

The **3-(2-Methylphenoxy)propylamine** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its versatility allows for interaction with a range of biological targets, leading to diverse pharmacological activities. This structural framework was notably derived by Eli Lilly from the antihistamine diphenhydramine and has been foundational in the discovery of several key antidepressant medications.<sup>[1]</sup> Derivatives of this scaffold are primarily known for their roles as monoamine reuptake inhibitors and histamine receptor antagonists, making them crucial for treating psychiatric disorders, allergic conditions, and neurological diseases. This guide provides an in-depth analysis of the pharmacological profile, structure-activity relationships (SAR), and pharmacokinetics of these derivatives, intended for researchers and professionals in drug development.

## Core Pharmacological Profiles

The pharmacological diversity of **3-(2-Methylphenoxy)propylamine** derivatives stems from specific substitutions on the phenoxy ring, the propylamine chain, and the terminal amine. These modifications dictate the primary biological target and the resulting therapeutic effect.

## Monoamine Reuptake Inhibition

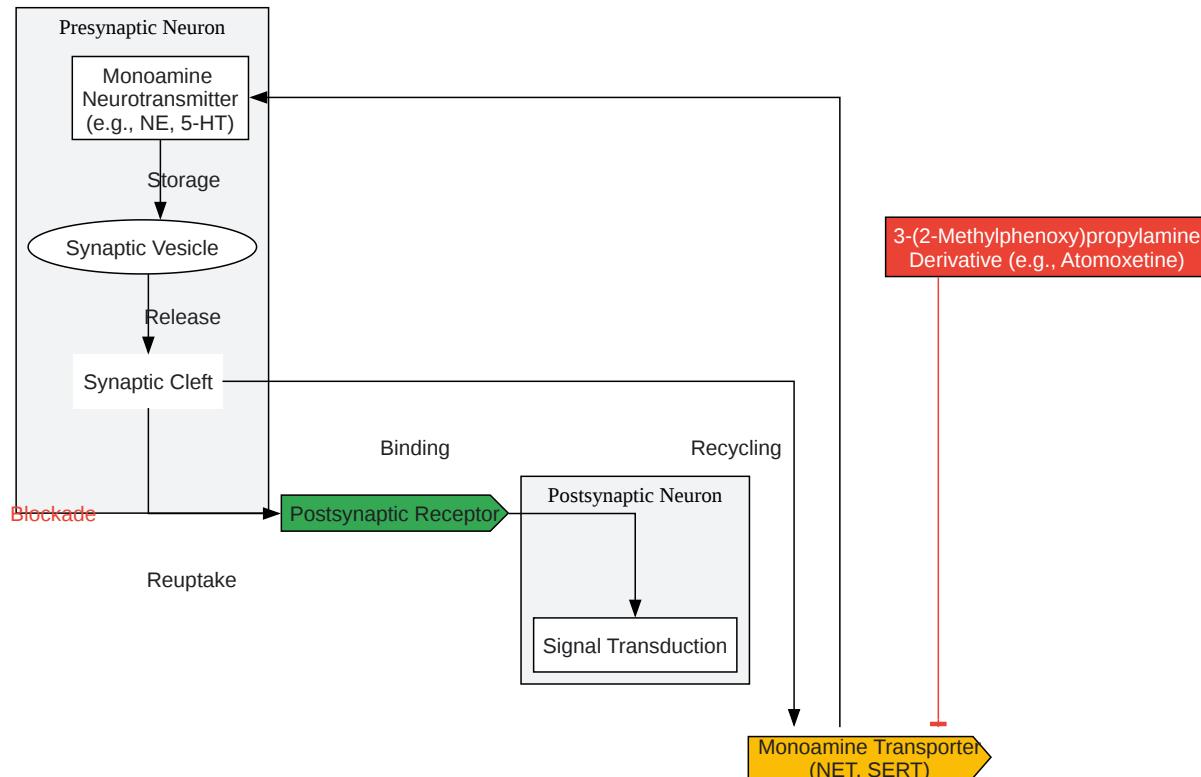
A prominent class of these derivatives functions by inhibiting the reuptake of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—at their respective transporters: SERT, NET, and DAT. By blocking these transporters, these compounds increase the synaptic concentration of neurotransmitters, enhancing neurotransmission. This mechanism is the cornerstone of treatment for depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).

Key examples include Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).<sup>[1]</sup> The selectivity for different transporters is a critical aspect of their pharmacological profile, influencing both their efficacy and side-effect profiles.

#### Quantitative Data: Monoamine Transporter Inhibition

Compound	Primary Target(s)	Transporter Inhibition (IC <sub>50</sub> /Ki, nM)	Reference
Atomoxetine	NRI	NET: 0.03 μM	[2]
Fluoxetine	SSRI	SERT: < 10 μM	[2]
Nisoxetine	NRI	NET: Potent Inhibitor	[1]
Norfluoxetine	SSRI	SERT: Potent Inhibitor	[1]
N-Methyl-PPPA	SNRI	SERT & NET: Potent Inhibitor	[1]

Note: Specific quantitative values for all compounds were not available in the provided search results. The table reflects the described potency.

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**Figure 1:** Mechanism of Monoamine Reuptake Inhibition.

## Histamine Receptor Antagonism

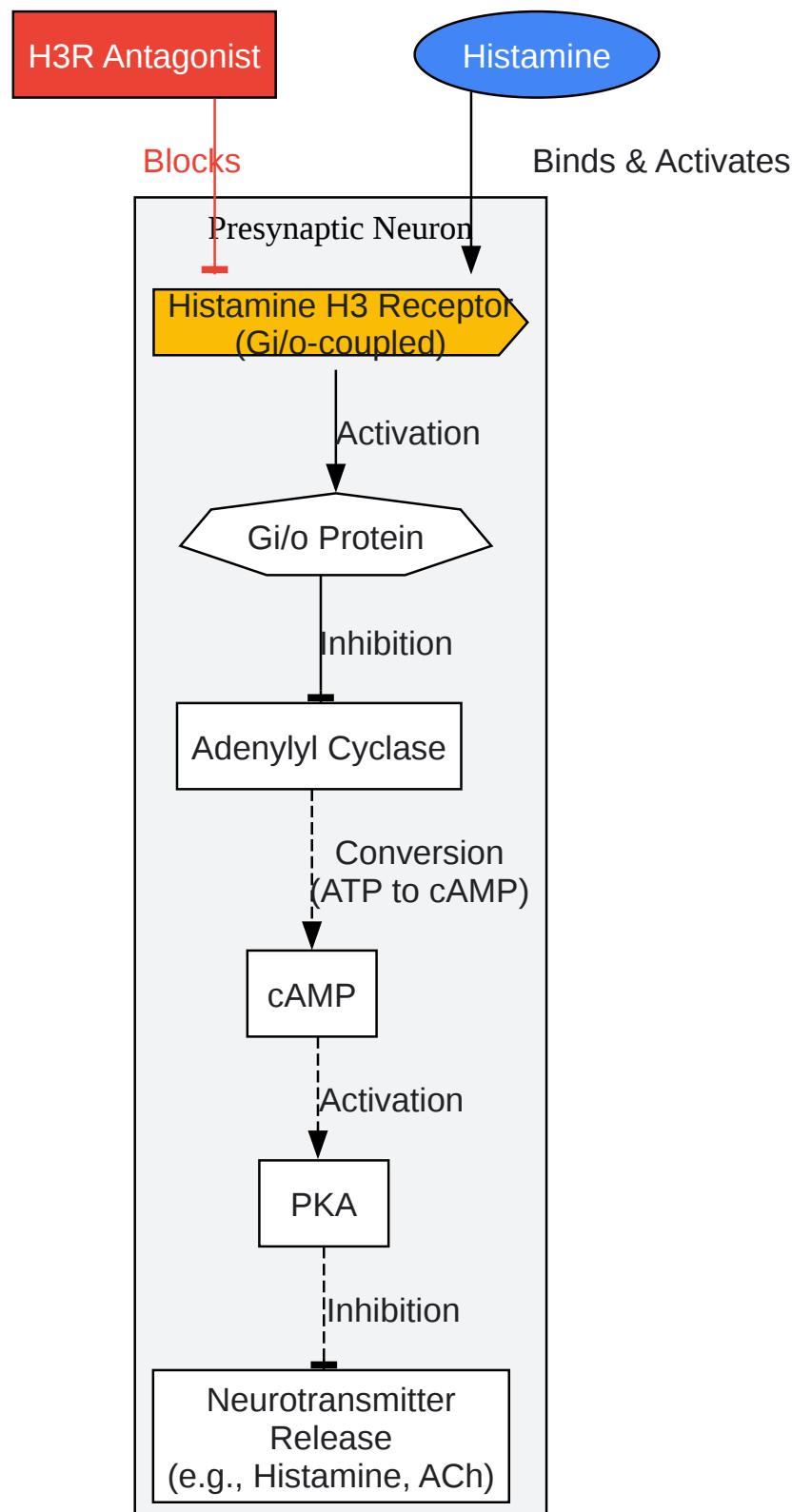
Other derivatives of the propylamine scaffold are potent antagonists of histamine receptors, particularly the H1 and H3 subtypes.

- **H1 Receptor Antagonists:** These compounds are classical antihistamines used to treat allergic conditions. They work by competitively inhibiting the binding of histamine to H1 receptors on smooth muscle, endothelial cells, and neurons, thereby mitigating symptoms like itching, edema, and vasodilation.<sup>[3]</sup> Many first-generation H1 antagonists, due to their lipophilicity, cross the blood-brain barrier and cause sedation by blocking central H1 receptors.<sup>[3]</sup>
- **H3 Receptor Antagonists/Inverse Agonists:** The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine, serotonin).<sup>[4]</sup> Antagonists or inverse agonists of the H3 receptor block this negative feedback loop, leading to increased neurotransmitter release. This mechanism is being explored for the treatment of cognitive disorders, epilepsy, and obesity.<sup>[4][5][6]</sup>

Quantitative Data: Histamine H3 Receptor Ligand Activity

Compound Class	Alkyl Spacer Length	Key Substituent	Binding Affinity (Ki, nM)	Functional Activity (EC50, nM)	Reference
tert-Amyl Phenoxyalkyl amine	5 carbons	Piperidine	8.8	157 (Antagonist)	<a href="#">[4]</a> <a href="#">[6]</a>
tert-Amyl Phenoxyalkyl amine	5 carbons	N/A	23.4	164 (Antagonist)	<a href="#">[4]</a> <a href="#">[6]</a>
Acetyl/Propiophenyl Phenoxyalkyl amine	3-4 carbons	4- Pyridylpiperazine	5.2 - 115	N/A	<a href="#">[5]</a>
tert-Butyl/Pentyl Phenoxyalkyl amine	3-4 carbons	4- Pyridylpiperazine	16.0 - 120	N/A	<a href="#">[7]</a>
Dual H3R/MAO-B Ligand	3 carbons	2- Methylpyrrolidine	25	N/A	<a href="#">[8]</a>

N/A: Data not available in the provided search results.

[Click to download full resolution via product page](#)**Figure 2:** Histamine H3 Receptor Antagonism Signaling Pathway.

## Structure-Activity Relationships (SAR)

The therapeutic application of **3-(2-Methylphenoxy)propylamine** derivatives is highly dependent on their structural features.

- Propyl Chain Length: For histamine H3 receptor antagonists, a three-carbon linker between the phenoxy group and the amine appears to be optimal for activity. Studies on 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-propylamine derivatives showed that the order of antagonistic activity based on the carbon chain length was 3 > 2 > 4 >> 5.[9]
- Aromatic Ring Substitution: Electron-donating groups on the phenyl ring tend to increase antihistamine activity, suggesting a strong pi-interaction with the receptor.[10] Conversely, electron-withdrawing substituents decrease potency.[10] For H3R ligands, introducing carbonyl-containing residues in the lipophilic part of the molecule can increase affinity.[5]
- Terminal Amine Group: The nature of the amine group is critical. For instance, the 4-pyridylpiperazine moiety has been identified as a crucial element for high hH3R affinity.[5][7]

## Pharmacokinetics

The pharmacokinetic profile determines the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is crucial for its clinical utility.

One studied derivative, S-4 (a non-steroidal selective androgen receptor modulator with a related structure), demonstrated rapid absorption and slow clearance in rats.[11][12] It showed dose-dependent oral bioavailability, which was complete at lower doses.[11][12] The half-life in rats ranged from 2.6 to 5.3 hours.[11][12] Metabolism of related propylamine derivatives often involves N-oxidation and N-demethylation.[13] For the monoamine oxidase inhibitor (R)-N-(2-Heptyl)-N-methylpropargylamine, depropargylation occurred faster than demethylation.[14]

### Pharmacokinetic Parameters of S-4 in Rats

Parameter	Value	Condition	Reference
Clearance (CL)	1.0 - 2.1 mL/min/kg	Dose-dependent	<a href="#">[11]</a> <a href="#">[12]</a>
Volume of Distribution (Vd)	~0.448 L/kg	All treatment groups	<a href="#">[11]</a> <a href="#">[12]</a>
Oral Bioavailability (F)	Complete (at 1 & 10 mg/kg)	Dose-dependent	<a href="#">[11]</a> <a href="#">[12]</a>
57% (at 30 mg/kg)	<a href="#">[11]</a> <a href="#">[12]</a>		
Half-life (t <sub>1/2</sub> )	2.6 - 5.3 hours	Across dose range	<a href="#">[11]</a> <a href="#">[12]</a>
Time to Max Concentration (T <sub>max</sub> )	48 - 336 min	Oral doses	<a href="#">[11]</a>

## Experimental Protocols

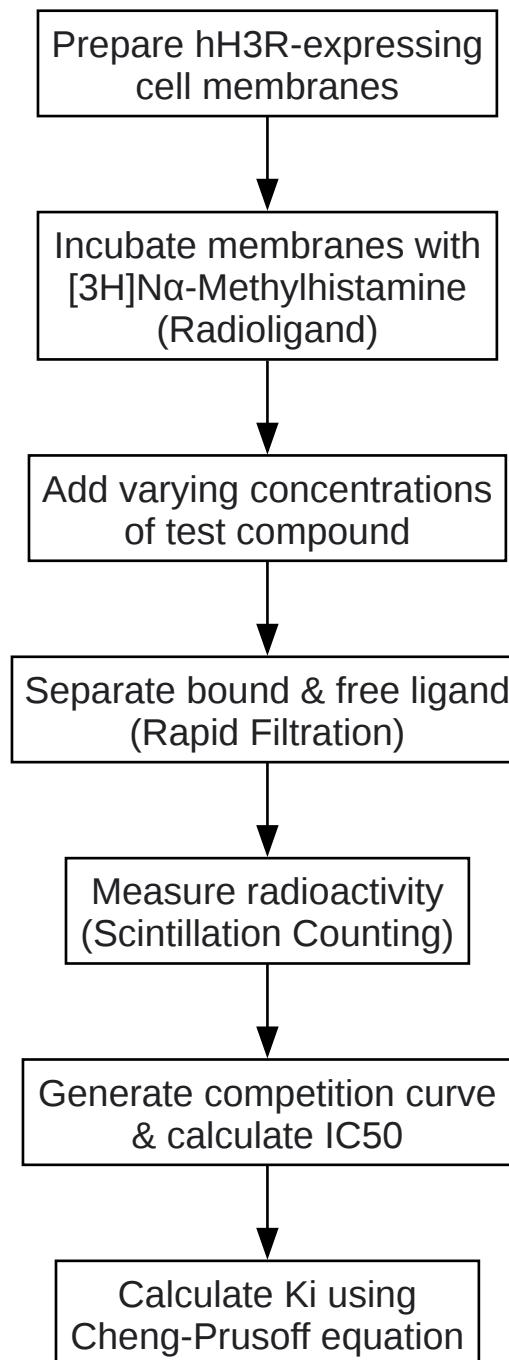
The characterization of **3-(2-Methylphenoxy)propylamine** derivatives involves a suite of in vitro and in vivo assays.

### In Vitro Radioligand Binding Assay (for hH3R)

This assay quantifies the affinity of a compound for a specific receptor.

- Objective: To determine the binding affinity (K<sub>i</sub>) of test compounds for the human histamine H3 receptor (hH3R).
- Methodology:
  - Source: Membranes from CHO-K1 or HEK293 cells stably expressing the hH3R are used. [\[8\]](#)
  - Radioligand: A radiolabeled ligand, typically [<sup>3</sup>H]Na-Methylhistamine, is used as a competitive binder.
  - Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Analysis: The IC<sub>50</sub> value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.



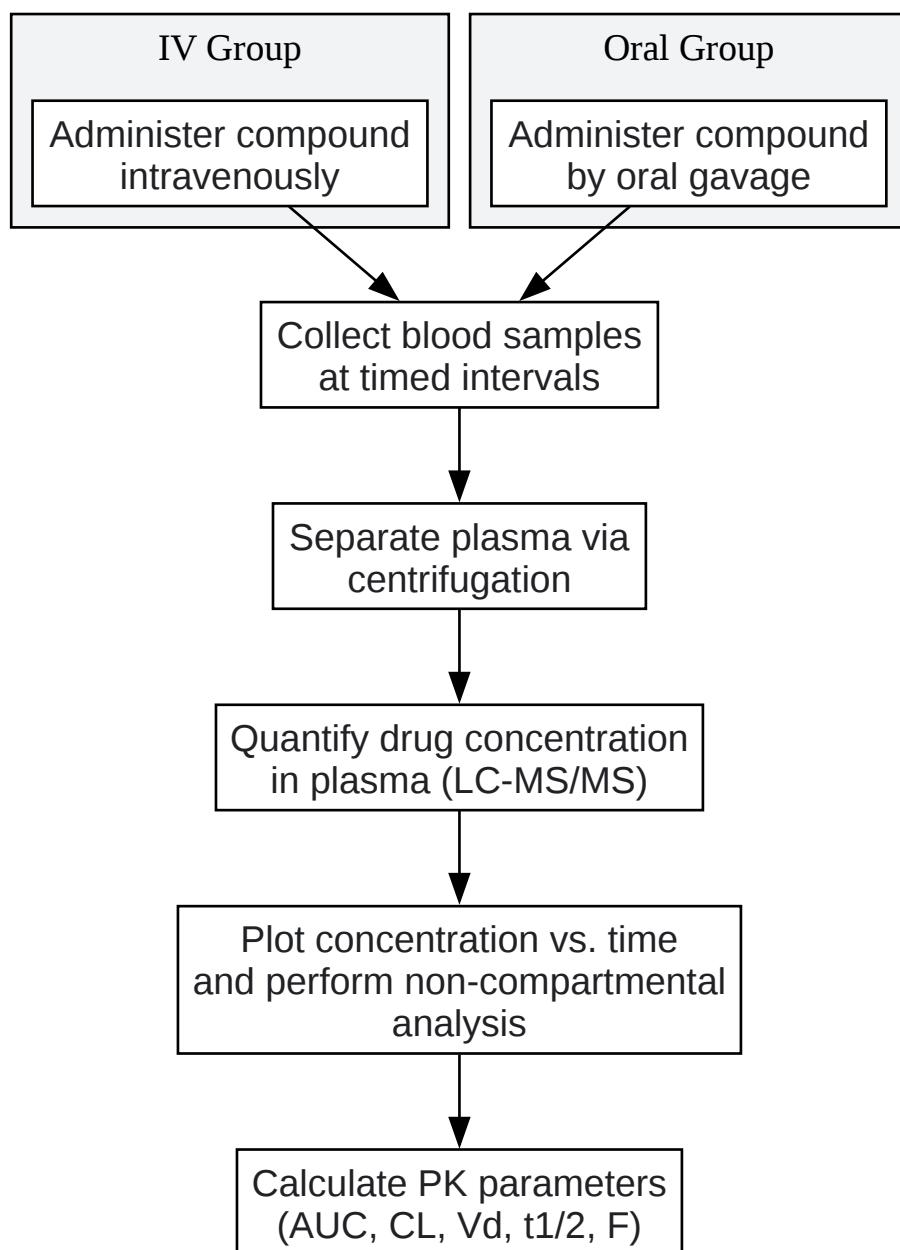
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**Figure 3:** Workflow for an In Vitro Radioligand Binding Assay.

## In Vivo Pharmacokinetic Study (Rat Model)

This protocol is designed to determine the ADME properties of a compound in a living organism.

- Objective: To determine key pharmacokinetic parameters (CL, Vd, t<sub>1/2</sub>, F) of a test compound.
- Methodology:
  - Subjects: Male Sprague-Dawley rats are typically used.[11][12]
  - Administration:
    - Intravenous (IV) Group: The compound is administered via a jugular vein catheter at various doses to determine intrinsic disposition parameters.[11][12]
    - Oral (PO) Group: The compound is administered by oral gavage to assess absorption and bioavailability.[11][12]
  - Sampling: Blood samples are collected from the jugular vein at predetermined time points post-administration.
  - Sample Processing: Plasma is separated from the blood samples by centrifugation.
  - Analysis: Plasma concentrations of the compound are quantified using a validated HPLC or LC-MS/MS method.[11][12]
  - Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters like AUC (Area Under the Curve), CL, Vd, and t<sub>1/2</sub>. Bioavailability (F) is calculated as  $(AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral})$ .

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**Figure 4:** Workflow for an In Vivo Pharmacokinetic Study.

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